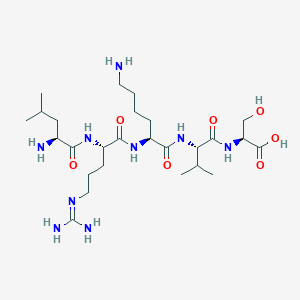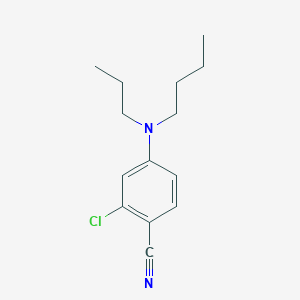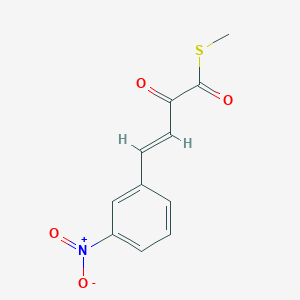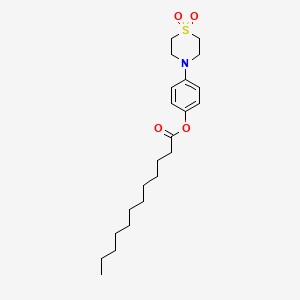![molecular formula C30H43NO5 B12527742 N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide CAS No. 797757-69-8](/img/structure/B12527742.png)
N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes heptyloxy and phenoxy groups attached to a butanamide backbone. Its molecular formula is C({31})H({45})NO(_{4}), and it has a molecular weight of approximately 497.67 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,5-Bis(heptyloxy)benzaldehyde: This intermediate is synthesized by reacting 2,5-dihydroxybenzaldehyde with heptyl bromide in the presence of a base such as potassium carbonate.
Formation of 3-oxo-4-phenoxybutanoic acid: This step involves the reaction of phenoxyacetic acid with an appropriate acylating agent to form the desired keto acid.
Coupling Reaction: The final step involves the coupling of 2,5-Bis(heptyloxy)benzaldehyde with 3-oxo-4-phenoxybutanoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The phenoxy and heptyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mécanisme D'action
The mechanism of action of N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2,5-Bis(heptyloxy)phenyl]-2-methoxyacetamide: Similar in structure but with a methoxy group instead of a phenoxy group.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with similar structural motifs but different functional groups
Uniqueness
N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide is unique due to its specific combination of heptyloxy and phenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
797757-69-8 |
|---|---|
Formule moléculaire |
C30H43NO5 |
Poids moléculaire |
497.7 g/mol |
Nom IUPAC |
N-(2,5-diheptoxyphenyl)-3-oxo-4-phenoxybutanamide |
InChI |
InChI=1S/C30H43NO5/c1-3-5-7-9-14-20-34-27-18-19-29(35-21-15-10-8-6-4-2)28(23-27)31-30(33)22-25(32)24-36-26-16-12-11-13-17-26/h11-13,16-19,23H,3-10,14-15,20-22,24H2,1-2H3,(H,31,33) |
Clé InChI |
HRRPPJSWZUUOPM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC(=C(C=C1)OCCCCCCC)NC(=O)CC(=O)COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12527661.png)
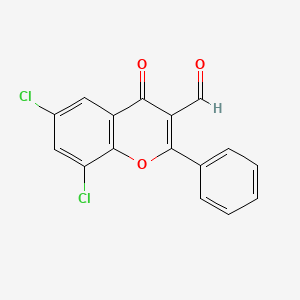

![6-[(1S)-1-phenylethyl]-6-azabicyclo[3.1.0]hexane](/img/structure/B12527679.png)
![1,3-Propanediol, 2-amino-2-[2-(4-dodecylphenyl)ethyl]-](/img/structure/B12527690.png)
![Piperidine, 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]-](/img/structure/B12527692.png)
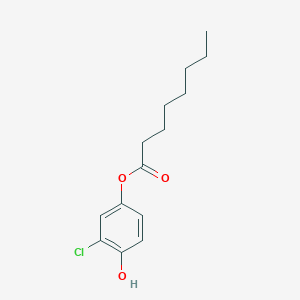
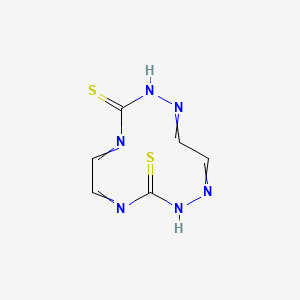
![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)-](/img/structure/B12527714.png)

